methyl 2-[(3-oxo-3-phenylpropanoyl)amino]benzoate
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Overview
Description
Methyl 2-[(3-oxo-3-phenylpropanoyl)amino]benzoate is an organic compound with the molecular formula C17H17NO3 It is known for its unique structure, which includes a benzoate ester linked to an amide group containing a phenylpropanoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3-oxo-3-phenylpropanoyl)amino]benzoate typically involves the reaction of methyl 2-aminobenzoate with 3-oxo-3-phenylpropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions to prevent hydrolysis and is typically performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-oxo-3-phenylpropanoyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The phenylpropanoyl moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various amides or esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(3-oxo-3-phenylpropanoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[(3-oxo-3-phenylpropanoyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylpropanoyl moiety may play a role in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(3-phenylpropanoyl)amino]benzoate
- Methyl 2-[(3-oxo-3-phenylpropyl)amino]benzoate
- Methyl 2-[(3-oxo-3-phenylpropanoyl)amino]butanoate
Uniqueness
Methyl 2-[(3-oxo-3-phenylpropanoyl)amino]benzoate is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of both ester and amide functionalities allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Properties
IUPAC Name |
methyl 2-[(3-oxo-3-phenylpropanoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-22-17(21)13-9-5-6-10-14(13)18-16(20)11-15(19)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGWDBWHCODMBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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